molecular formula C15H18ClNO B2447017 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 327981-30-6

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2447017
CAS No.: 327981-30-6
M. Wt: 263.77
InChI Key: LRNBORVFTDIRDN-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a cyclohexenone moiety

Mechanism of Action

Target of Action

The compound 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is structurally related to Tolfenamic acid . Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in the synthesis of prostaglandins and coenzyme A, respectively .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it prevents the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . As a pantothenate kinase inhibitor, it interferes with the phosphorylation of pantothenate (Vitamin B5), a critical step in coenzyme A synthesis .

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , leading to reduced production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

The inhibition of pantothenate kinase affects the Coenzyme A synthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, and the citric acid cycle .

Pharmacokinetics

Based on its structural similarity to tolfenamic acid, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of prostaglandin synthesis can lead to anti-inflammatory, analgesic, and antipyretic effects . The disruption of coenzyme A synthesis could potentially affect energy metabolism, given the role of coenzyme A in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-chloro-2-methylaniline with a suitable cyclohexenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pharmaceuticals.

    Tolfenamic acid: An anti-inflammatory drug that shares a similar aromatic structure with a chloro-substituted phenyl ring.

    Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties, which may share some structural similarities.

Uniqueness

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a chloro-substituted aromatic ring and a cyclohexenone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic organic compound that exhibits significant biological activity. Its structure includes a chloro-substituted aromatic ring and a cyclohexenone moiety, which contribute to its pharmacological properties. This compound is structurally related to Tolfenamic acid, a known cyclooxygenase (COX) inhibitor, suggesting potential anti-inflammatory and analgesic applications.

The primary biological activity of this compound is attributed to its inhibition of key enzymes involved in inflammatory pathways:

  • Cyclooxygenases (COX) : Inhibiting COX prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This action may lead to reduced inflammatory responses in various conditions.
  • Pantothenate Kinase : The compound also interacts with pantothenate kinase, impacting coenzyme A synthesis, which is crucial for fatty acid metabolism and energy production.

The compound has been shown to possess several biochemical properties:

PropertyDescription
Molecular Formula C₁₅H₁₈ClNO
Molecular Weight 261.704 g/mol
CAS Number 327981-30-6
Inhibitory Activity Inhibits jack bean urease (JBU), affecting urea hydrolysis

Cellular Effects

The biological effects of this compound extend to various cellular processes:

  • Prostaglandin Synthesis Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin levels, which may alleviate pain and inflammation.
  • Impact on Urease Activity : The inhibition of urease can affect nitrogen metabolism in organisms, suggesting potential applications in managing urea-related conditions.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anti-inflammatory Effects : Experimental models have demonstrated that the compound significantly reduces inflammation markers in vitro and in vivo, supporting its use in treating inflammatory diseases.
  • Cytokine Modulation : Similar to other COX inhibitors, this compound may influence cytokine release, thereby modulating immune responses.

Case Studies

  • In Vitro Study : A study assessed the effect of the compound on cultured monocytes stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in interleukin (IL)-1β and IL-18 release, showcasing its anti-inflammatory potential.
  • Animal Model Research : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced expression of inflammatory mediators compared to control groups.

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBORVFTDIRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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